3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4Br2N2 |
|---|---|
Molecular Weight |
275.93 g/mol |
IUPAC Name |
3,7-dibromo-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-11-7-4(5)1-10-2-6(7)9/h1-3,11H |
InChI Key |
GPYGGXWUAHVWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3,7 Dibromo 1h Pyrrolo 3,2 C Pyridine and Its Precursors
Retrosynthetic Disconnection Strategies for the Pyrrolo[3,2-c]pyridine Core
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For the 1H-pyrrolo[3,2-c]pyridine nucleus, two primary disconnection strategies are considered, focusing on the cleavage of either the pyrrole (B145914) or the pyridine (B92270) ring.
Strategy A: Pyrrole Ring Disconnection (C–C and C–N bond cleavage): This is the most common and versatile approach. The disconnection of the pyrrole ring typically involves breaking the C2–C3 and N1–C7a bonds. This leads to a 3,4-disubstituted pyridine precursor. The key challenge in this approach is the appropriate functionalization of the pyridine starting material to facilitate the subsequent annulation of the five-membered pyrrole ring. A common synthon derived from this strategy is a 3-amino-4-vinylpyridine or a related derivative that can undergo cyclization.
Strategy B: Pyridine Ring Disconnection: A less common alternative involves the retrosynthetic cleavage of the pyridine ring. This would lead to a 3,4-disubstituted pyrrole as the key intermediate. The forward synthesis would then require the construction of the six-membered pyridine ring onto the existing pyrrole core. This can be challenging due to the potential for multiple reaction sites on the pyrrole ring and the often harsh conditions required for pyridine synthesis. acsgcipr.org
Approaches to Pyrrolo[3,2-c]pyridine Nucleus Formation
The formation of the bicyclic nucleus can be achieved by constructing either the pyrrole or the pyridine ring in the final key step.
Building the pyrrole ring onto a pre-existing, suitably functionalized pyridine is a widely employed strategy. A notable example is the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a direct precursor to further functionalized derivatives. semanticscholar.org This multi-step process begins with a commercially available substituted pyridine and proceeds through several key transformations:
N-Oxidation and Nitration: The synthesis often starts with a substituted pyridine, such as 2-bromo-5-methylpyridine. This is first oxidized to the corresponding N-oxide, which activates the pyridine ring for subsequent electrophilic nitration at the C-4 position. semanticscholar.org
Side-Chain Functionalization: The methyl group at C-5 is then activated by reaction with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This step forms a key enamine intermediate. semanticscholar.org
Reductive Cyclization: The final step in forming the pyrrole ring is a reductive cyclization. Treatment of the enamine intermediate with a reducing agent, such as iron powder in acetic acid, simultaneously reduces the nitro group to an amine and catalyzes the cyclization and aromatization to form the 1H-pyrrolo[3,2-c]pyridine core. semanticscholar.org
This sequence provides a reliable route to the core structure, which can then be subjected to further reactions like bromination.
The construction of a pyridine ring onto a pyrrole precursor is a less frequent but viable approach. These methods often rely on classical pyridine syntheses adapted for pyrrole substrates. One such strategy is the Ciamician–Dennstedt rearrangement, where a pyrrole reacts with a carbene (like dichlorocarbene) to form a dichlorocyclopropane intermediate, which then rearranges to a halogenated pyridine. google.com Another conceptual approach involves the ring expansion of a pyrrole. This can be achieved by reacting the pyrrole with methanol (B129727) at high temperatures in the presence of an acidic refractory oxide catalyst, although this method may lack the specific regiocontrol required for the [3,2-c] isomer. google.com More modern methods involve inserting aryl carbynyl cation equivalents into the pyrrole core using α-chlorodiazirines as thermal precursors to generate substituted pyridines. researchgate.net These ring expansion and construction strategies offer alternative pathways to the pyrrolopyridine scaffold. researchgate.netnih.gov
Direct Bromination Strategies for Regioselective Functionalization
Once the 1H-pyrrolo[3,2-c]pyridine nucleus is formed, the introduction of bromine atoms at specific positions is typically achieved through electrophilic aromatic substitution. The electron-rich nature of the pyrrole ring and the electron-deficient character of the pyridine ring dictate the regioselectivity of this process.
The bromination of azaindoles, including 1H-pyrrolo[3,2-c]pyridine, is highly regioselective. The C-3 position of the pyrrole ring is the most nucleophilic and is readily attacked by electrophiles. researchgate.net The C-7 position on the pyridine ring, being ortho to the fused pyrrole nitrogen, is the most activated position within that ring for electrophilic attack, although it is significantly less reactive than the C-3 position.
C-3 Bromination: Monobromination almost invariably occurs at the C-3 position. Mild and efficient bromination at this position can be achieved using reagents like copper(II) bromide (CuBr₂) in acetonitrile (B52724) at room temperature. researchgate.net N-bromosuccinimide (NBS) is also a highly effective reagent for this transformation. nih.gov
C-7 Bromination and Dibromination: To achieve dibromination at both the C-3 and C-7 positions, more forcing conditions or a higher stoichiometry of the brominating agent is required. Studies on the related pyrrolo[1,2-c]pyrimidine (B3350400) system have shown that while one equivalent of NBS leads to a mixture of monobrominated products, increasing the amount of NBS to two or more equivalents results in the selective formation of the 5,7-dibromo derivative. rsc.org A similar principle applies to the 1H-pyrrolo[3,2-c]pyridine core, where excess NBS or bromine in a suitable solvent can overcome the lower reactivity of the pyridine ring to afford the 3,7-dibromo product.
Achieving selective dibromination requires careful optimization of the reaction parameters to promote substitution on both the electron-rich pyrrole and the electron-deficient pyridine rings.
Reagent Selection: N-bromosuccinimide (NBS) is a common choice due to its ease of handling and predictable reactivity. For dibromination, a stoichiometric excess (≥2 equivalents) is necessary. rsc.org Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be effective, sometimes under ultrasonic irradiation to enhance reaction rates. nih.gov The DMSO/HBr system offers a mild alternative that can be tuned by temperature to control the degree of bromination on activated aromatic systems. researchgate.net
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Non-polar solvents like chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄) are often used with NBS. More polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can also be employed and may affect the reaction rate and selectivity. researchgate.net
Temperature and Reaction Time: Monobromination at C-3 is typically rapid and can be performed at or below room temperature. To achieve dibromination at C-3 and C-7, elevated temperatures and longer reaction times are often required to overcome the higher activation energy for substitution on the pyridine ring. nih.govrsc.org
The table below summarizes typical conditions for the bromination of azaindole and related heterocyclic systems, which can be adapted to optimize the synthesis of 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine.
| Substrate Type | Brominating Agent (Equivalents) | Solvent | Temperature | Position(s) Brominated | Yield | Reference |
|---|---|---|---|---|---|---|
| Azaindole | CuBr₂ (3 eq.) | Acetonitrile | Room Temp | C-3 | High | researchgate.net |
| Pyrrolo[1,2-c]pyrimidine | NBS (1 eq.) | Chloroform | - | C-5 and C-7 (mixture) | - | rsc.org |
| Pyrrolo[1,2-c]pyrimidine | NBS (>2 eq.) | Chloroform | - | C-5, C-7 (dibromo) | High | rsc.org |
| 2H-Indazole | DBDMH (1 eq.) | Ethanol | 40 °C (ultrasound) | C-3 | Good to High | nih.gov |
| Activated Pyridines | NBS (2 eq.) | Acetonitrile | Reflux | Various (dibromo) | Quantitative | researchgate.net |
Stepwise Functionalization and Sequential Bromination Techniques
The introduction of two bromine atoms onto the 1H-pyrrolo[3,2-c]pyridine core is typically achieved through a stepwise approach, involving mono-bromination followed by a second site-specific bromination. This sequential strategy is crucial for controlling the positions of the bromine substituents.
The synthesis of mono-brominated 1H-pyrrolo[3,2-c]pyridine derivatives serves as a foundational step in the preparation of the di-brominated target compound. The pyrrole ring of the azaindole system is generally more susceptible to electrophilic substitution than the pyridine ring. Consequently, the initial bromination of unsubstituted 1H-pyrrolo[3,2-c]pyridine is expected to occur preferentially at the 3-position of the pyrrole moiety. This regioselectivity is a common feature in the chemistry of related azaindole scaffolds. rsc.org
For instance, the synthesis of 3-bromo-5-azaindole (an isomer of the target's precursor) has been achieved by treating 5-azaindole (B1197152) with copper(II) bromide (CuBr₂) in acetonitrile. chemicalbook.com This method provides the 3-bromo derivative in good yield, highlighting a viable route for the initial bromination step. chemicalbook.com
Once a mono-brominated precursor such as 3-bromo-1H-pyrrolo[3,2-c]pyridine is obtained, the subsequent introduction of a second bromine atom at the 7-position of the pyridine ring requires more forcing conditions or a different synthetic strategy. Direct electrophilic bromination of the pyridine ring is generally more challenging than that of the pyrrole ring and may necessitate the use of stronger brominating agents or catalysts.
Alternatively, a precursor already containing a bromine atom on the pyridine ring can be synthesized and then subjected to bromination on the pyrrole ring. For example, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been documented, starting from 2-bromo-5-methylpyridine. nih.govsemanticscholar.org This precursor could then potentially undergo a regioselective bromination at the 3-position to yield a dibromo-pyrrolopyridine, albeit not the specific 3,7-dibromo isomer. The synthesis of 7-bromo-1H-pyrrolo[3,2-c]pyridine would likely involve a multi-step sequence starting from a suitably substituted pyridine derivative.
A plausible synthetic route to this compound could therefore involve:
Synthesis of 7-bromo-1H-pyrrolo[3,2-c]pyridine from a corresponding functionalized pyridine precursor.
Subsequent regioselective bromination of 7-bromo-1H-pyrrolo[3,2-c]pyridine at the 3-position using a suitable brominating agent like N-bromosuccinimide (NBS) or CuBr₂.
To control the regioselectivity of bromination and prevent unwanted side reactions, protecting group strategies are often employed. The nitrogen atom of the pyrrole ring can be protected to modulate the electronic properties of the heterocyclic system and direct the electrophilic attack.
Commonly used protecting groups for the pyrrole nitrogen in azaindole systems include sulfonyl derivatives, such as tosyl (Ts) or benzenesulfonyl (Bs), and carbamates like tert-butyloxycarbonyl (Boc). The choice of protecting group can influence the reaction conditions required for both the bromination and the subsequent deprotection steps.
In the context of synthesizing this compound, a protecting group on the pyrrole nitrogen could be used to facilitate the bromination of the pyridine ring first. After the introduction of the bromine atom at the 7-position, the protecting group can be removed, and the subsequent bromination at the 3-position can be carried out on the deprotected pyrrole ring. This approach allows for a more controlled and stepwise introduction of the bromine atoms.
| Protecting Group | Attachment Conditions | Cleavage Conditions | Potential Influence on Bromination |
| Tosyl (Ts) | TsCl, base (e.g., NaH) | Strong base (e.g., NaOH) or reducing agents | Deactivates the pyrrole ring towards electrophilic substitution. |
| Benzenesulfonyl (Bs) | BsCl, base (e.g., NaH) | Strong base (e.g., NaOH) | Similar to Tosyl, deactivates the pyrrole ring. |
| tert-Butyloxycarbonyl (Boc) | (Boc)₂O, base (e.g., DMAP) | Acid (e.g., TFA, HCl) | Can direct metallation at the 2-position, which can then be converted to a bromo group. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of heterocyclic compounds aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Traditional bromination reactions often utilize chlorinated solvents, which are environmentally persistent and pose health risks. The development of solvent-free or aqueous bromination methods offers a more sustainable alternative.
Solvent-free bromination can be achieved by reacting the substrate with a solid brominating agent, sometimes with the aid of grinding or milling. bohrium.comresearchgate.net For aromatic compounds, oxidative bromination using a mixture of an oxidizing agent and a bromide salt in the absence of a solvent has been reported as a viable technique. researchgate.net
Aqueous bromination methods are also gaining traction. The use of a bromide-bromate couple in an aqueous medium can generate the active brominating species in situ, providing an environmentally friendly approach for the bromination of aromatic heterocycles. acs.org Another green approach involves the use of hydrogen peroxide and a bromide salt, which is a safer alternative to molecular bromine. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling reactions under milder conditions compared to conventional heating. mdpi.comeurekaselect.com The synthesis of various heterocyclic compounds, including pyrrolopyridines, has been shown to benefit from microwave irradiation. nih.govmdpi.com
In the context of this compound synthesis, microwave heating could be applied to both the bromination steps and any cross-coupling reactions used in the synthesis of precursors. For example, a microwave reactor can significantly reduce the reaction time for Suzuki cross-coupling reactions used to build the pyrrolopyridine scaffold. nih.gov Similarly, microwave-assisted bromination could lead to faster and more efficient reactions, potentially with higher selectivity. nih.gov
| Green Chemistry Approach | Description | Potential Application in Synthesis | Advantages |
| Solvent-Free Reaction | Reactants are mixed without a solvent, often with mechanical grinding. bohrium.comresearchgate.net | Bromination of 1H-pyrrolo[3,2-c]pyridine or its mono-bromo derivatives. | Reduces solvent waste, simplifies work-up. |
| Aqueous Reaction | The reaction is carried out in water as the solvent. acs.org | Bromination steps using aqueous brominating agents. | Environmentally benign solvent, improved safety. |
| Microwave-Assisted Synthesis | Microwave irradiation is used as the energy source to heat the reaction. nih.govmdpi.comeurekaselect.com | Both bromination and precursor synthesis steps. | Faster reaction times, higher yields, energy efficient. |
Scalable Synthesis and Process Optimization for Academic Research
For academic research purposes, where moderate quantities of the target compound are often required, a scalable and optimized synthesis is desirable. Process optimization focuses on improving the reaction yield, purity of the product, and ease of purification, while also considering the cost and availability of reagents.
The scale-up of bromination reactions requires careful consideration of safety, particularly when using highly reactive brominating agents. The choice of reagents and reaction conditions should be amenable to larger-scale operations. For instance, using N-bromosuccinimide is often preferred over liquid bromine for ease of handling.
Process optimization for the synthesis of this compound would involve a systematic study of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and choice of solvent and catalyst. The goal is to identify conditions that provide the desired product in high yield and purity with minimal formation of byproducts. nih.gov
For example, in the bromination of an intermediate, screening different brominating agents (e.g., NBS, CuBr₂, dibromohydantoin) and solvents could lead to an optimized protocol. nih.govrsc.org Furthermore, developing a purification method that avoids column chromatography, such as recrystallization, would be advantageous for a more scalable process.
Reactivity and Derivatization Chemistry of 3,7 Dibromo 1h Pyrrolo 3,2 C Pyridine
Palladium-Catalyzed Cross-Coupling Reactions at Brominated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine, the differential reactivity of the two bromine atoms—one on the pyridine (B92270) ring (C7) and the other on the pyrrole (B145914) ring (C3)—can potentially allow for selective or sequential functionalization. Generally, the C7-Br bond, being on the electron-deficient pyridine ring, is expected to be more reactive towards oxidative addition to a palladium(0) center compared to the C3-Br bond on the more electron-rich pyrrole ring.
Suzuki-Miyaura Coupling for Aryl/Heteroaryl Introduction
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between aryl/vinyl halides and organoboron compounds. This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.
For this compound, a Suzuki-Miyaura coupling would be expected to proceed efficiently at the C7 position. In a related system, the Suzuki cross-coupling reaction of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various substituted phenylboronic acids has been successfully demonstrated. soton.ac.uknih.gov These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ and a base like K₂CO₃ in a solvent mixture such as 1,4-dioxane (B91453) and water, often under microwave irradiation to accelerate the reaction. soton.ac.uknih.gov By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it should be possible to achieve selective mono-arylation at the C7 position, leaving the C3-bromo group available for subsequent transformations.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Related Brominated Pyrrolo[3,2-c]pyridine Scaffold
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 (Microwave) | 65 |
| 2 | 3-methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 (Microwave) | 94 |
| 3 | 3-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 (Microwave) | 61 |
| 4 | 4-ethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 (Microwave) | 57 |
| 5 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 (Microwave) | 59 |
| 6 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 (Microwave) | 55 |
| Data is based on the coupling with 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine as reported in the literature. soton.ac.uknih.gov |
Sonogashira Coupling for Alkynyl Group Incorporation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable precursors for more complex molecules and materials.
The Sonogashira reaction is expected to be highly effective for the functionalization of this compound, particularly at the C7 position. Studies on related brominated pyridine derivatives have shown that Sonogashira couplings proceed in good to excellent yields. soton.ac.ukrsc.org The reaction conditions typically involve a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylethylamine) which also often serves as the solvent or co-solvent with THF or DMF. researchgate.netnih.gov Selective mono-alkynylation at C7 can likely be achieved by using one equivalent of the terminal alkyne.
Table 2: Typical Conditions for Sonogashira Coupling of Bromo-pyridines
| Entry | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 60 |
| 3 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄, CuI | Et₃N/THF | Room Temp. | |
| 4 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NEt | DMF | 80 |
| These are general conditions and may require optimization for this compound. |
Buchwald-Hartwig Amination and Amidation Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds from aryl halides and amines. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency. wikipedia.orglibretexts.orgnih.gov
For this compound, Buchwald-Hartwig amination would provide a direct route to amino-substituted derivatives. The reaction is expected to show selectivity for the C7 position. Research on the amination of unprotected halo-7-azaindoles has demonstrated the feasibility of this transformation on similar scaffolds. researchgate.netmit.edu The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields and selectivity. Commonly used systems include a palladium source like Pd(OAc)₂ or a precatalyst, a bulky electron-rich phosphine (B1218219) ligand such as Xantphos or RuPhos, and a strong base like NaOt-Bu or Cs₂CO₃. researchgate.net
Table 3: Representative Conditions for Buchwald-Hartwig Amination of a Related Bromo-azaindole
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 95 |
| 2 | N-Methylbenzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 98 |
| 3 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 |
| 4 | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 82 |
| 5 | L-Proline methyl ester | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 80 |
| Data is based on the coupling with N-substituted 4-bromo-7-azaindoles. |
Negishi and Stille Coupling Variants for sp²-sp² and sp²-sp³ Bond Formation
The Negishi and Stille couplings offer additional powerful strategies for C-C bond formation. The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, while the Stille coupling utilizes an organotin compound. wikipedia.org Both methods are known for their high functional group tolerance.
The application of these couplings to this compound would allow for the introduction of a wide variety of alkyl, alkenyl, and aryl groups. Stille couplings have been successfully employed for the functionalization of 7-azaindoles at the C3 position using a 3-trimethylstannyl derivative. atlanchimpharma.com This suggests that a similar strategy could be applied to the dibromo compound, either by direct coupling at the C7-Br position or by first converting one of the bromo groups to a stannane. The Stille reaction typically uses a palladium catalyst such as Pd(PPh₃)₄ in a non-polar solvent like toluene (B28343) or THF. uwindsor.ca The toxicity of organotin reagents is a notable drawback of this method.
The Negishi coupling, using organozinc reagents, provides a less toxic alternative for introducing alkyl and aryl groups. Stereoretentive cross-coupling of secondary alkyl azastannatranes with 2-bromopyridine (B144113) has been demonstrated, showcasing the potential for introducing chiral centers. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of electron-deficient aromatic and heteroaromatic systems. The pyridine ring in 1H-pyrrolo[3,2-c]pyridine is electron-deficient, making the C7-bromo position susceptible to nucleophilic attack, especially when compared to the C3-bromo on the electron-rich pyrrole ring.
Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophiles
The C7-bromo substituent of this compound is expected to undergo SNAr reactions with a range of nucleophiles. The electron-withdrawing nature of the pyridine nitrogen atom activates the C7 position towards nucleophilic attack.
Oxygen Nucleophiles : Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and phenoxides can displace the bromide at C7 to form the corresponding ethers. These reactions are typically carried out in the corresponding alcohol as the solvent or in a polar aprotic solvent like DMF or DMSO, often with heating. researchgate.net
Nitrogen Nucleophiles : Primary and secondary amines can react with the C7-bromo position to yield 7-amino-substituted pyrrolo[3,2-c]pyridines. The reaction may require elevated temperatures and is often performed in a polar solvent. In some cases, the amine can act as both the nucleophile and the base. semanticscholar.org
Sulfur Nucleophiles : Thiols and thiolates are generally excellent nucleophiles in SNAr reactions and are expected to react readily with the C7-bromo position to form thioethers. chemrxiv.orgnih.gov These reactions often proceed under mild conditions. Studies on the related 4,7-dibromo wikipedia.orglibretexts.orgnih.govthiadiazolo[3,4-c]pyridine have shown selective mono-substitution with oxygen and nitrogen nucleophiles, while thiols tended to give bis-substitution products, highlighting the high reactivity of sulfur nucleophiles. semanticscholar.org
The selectivity of SNAr reactions on this compound would be highly dependent on the reaction conditions and the nature of the nucleophile. The greater electrophilicity of the C7 position on the pyridine ring suggests that mono-substitution will predominantly occur at this site.
Table 4: Predicted Reactivity of this compound in SNAr Reactions
| Nucleophile Type | Example Nucleophile | Expected Product at C7 | General Conditions |
| Oxygen | Sodium methoxide (NaOMe) | 7-methoxy-3-bromo-1H-pyrrolo[3,2-c]pyridine | Methanol (B129727), heat |
| Nitrogen | Morpholine | 7-(morpholin-4-yl)-3-bromo-1H-pyrrolo[3,2-c]pyridine | DMF or neat, heat |
| Sulfur | Sodium thiophenoxide (NaSPh) | 7-(phenylthio)-3-bromo-1H-pyrrolo[3,2-c]pyridine | DMF, room temp. to heat |
| These predictions are based on general principles of SNAr on halo-pyridines and related heterocycles. |
Selective Mono- and Di-Substitution Reactions
The presence of two bromine atoms at positions 3 and 7 of the 1H-pyrrolo[3,2-c]pyridine core offers the potential for selective mono- and di-substitution reactions, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C3 and C7 positions can be exploited to achieve selectivity. Generally, the C7 position on the pyridine ring is more susceptible to nucleophilic attack and oxidative addition to palladium(0) compared to the C3 position on the pyrrole ring. This difference in reactivity allows for a degree of controlled substitution.
By carefully selecting the reaction conditions, such as the palladium catalyst, ligand, base, and temperature, it is possible to favor mono-substitution at the C7 position. Subsequent modification of the reaction conditions can then facilitate a second substitution at the C3 position.
Table 1: Representative Selective Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 7-Aryl-3-bromo-1H-pyrrolo[3,2-c]pyridine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 7-Alkynyl-3-bromo-1H-pyrrolo[3,2-c]pyridine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 7-Amino-3-bromo-1H-pyrrolo[3,2-c]pyridine |
| Suzuki-Miyaura (Di-substitution) | Arylboronic acid (excess) | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 3,7-Diaryl-1H-pyrrolo[3,2-c]pyridine |
Electrophilic Aromatic Substitution (EAS) Reactions of the Pyrrolo[3,2-c]pyridine Moiety
The pyrrolo[3,2-c]pyridine ring system is generally electron-rich, making it susceptible to electrophilic aromatic substitution. However, the pyridine ring is more electron-deficient than the pyrrole ring due to the electronegativity of the nitrogen atom. Consequently, EAS reactions are expected to occur preferentially on the pyrrole moiety. The bromine atoms at C3 and C7 are deactivating and will direct incoming electrophiles to the available positions on the pyrrole ring, primarily C2.
Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. The conditions for these reactions need to be carefully controlled to avoid decomposition of the starting material.
Metalation Strategies (e.g., Lithiation) and Subsequent Electrophilic Quenching
Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. In the case of this compound, treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the formation of a lithiated intermediate. The regioselectivity of this exchange is influenced by both electronic and steric factors. The bromine at the C7 position is generally more reactive towards lithium-halogen exchange.
Once formed, the lithiated species can be quenched with a variety of electrophiles to introduce new functional groups. This two-step process provides a versatile method for the synthesis of a wide range of derivatives.
Table 2: Lithiation and Electrophilic Quenching
| Lithiation Reagent | Electrophile | Resulting Functional Group |
|---|---|---|
| n-BuLi | DMF | -CHO (Formyl) |
| t-BuLi | CO₂ | -COOH (Carboxylic acid) |
| n-BuLi | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |
| t-BuLi | I₂ | -I (Iodo) |
Radical Reactions and Mechanistic Studies on Bromine Radical Pathways
While less common than ionic pathways, radical reactions can also be employed for the derivatization of this compound. Homolytic cleavage of the C-Br bond can be initiated using radical initiators such as AIBN or by photolysis. The resulting aryl radicals can then participate in various radical-mediated transformations, including atom transfer radical addition (ATRA) and radical cyclization reactions. Mechanistic studies often focus on understanding the regioselectivity of radical formation and the subsequent reaction pathways.
Functional Group Interconversions (FGIs) of the Dibromo Moieties
The bromine atoms in this compound can be converted into a variety of other functional groups through functional group interconversion reactions. These transformations significantly expand the synthetic utility of the starting material. For instance, the bromo groups can be converted to cyano groups via cyanation reactions, or to hydroxyl groups through nucleophilic substitution under harsh conditions or via a multi-step sequence.
Synthesis of Diverse Chemical Libraries from this compound
The rich and varied reactivity of this compound makes it an excellent starting material for the synthesis of diverse chemical libraries. By employing the reactions described above in a combinatorial fashion, a vast array of substituted pyrrolo[3,2-c]pyridine derivatives can be generated. For example, sequential or one-pot multi-component reactions involving Suzuki, Sonogashira, and Buchwald-Hartwig couplings can rapidly generate complex molecules with diverse substitution patterns at the C3 and C7 positions. These libraries are valuable for high-throughput screening in drug discovery and materials science.
Computational and Theoretical Investigations of 3,7 Dibromo 1h Pyrrolo 3,2 C Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties and predict the chemical behavior of 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine.
The electronic structure of this compound is characterized by the fused pyrrole (B145914) and pyridine (B92270) rings, substituted with two bromine atoms. The nitrogen atoms in both rings, being more electronegative than carbon, along with the highly electronegative bromine atoms, significantly influence the electron density distribution across the molecule. This leads to a non-uniform distribution of charge, with regions of higher electron density around the nitrogen and bromine atoms and lower electron density on the carbon and hydrogen atoms. This charge polarization is a key determinant of the molecule's intermolecular interactions and reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org For molecules containing pyridine rings, the HOMO lobes are often centered on the nitrogen atom, while the LUMO lobes are distributed on the carbon atoms. wuxibiology.com In this compound, the presence of the electron-donating pyrrole ring and the electron-withdrawing bromine atoms would further influence the energies and distributions of these frontier orbitals.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons in a chemical reaction. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons in a chemical reaction. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests that the molecule is more likely to be reactive. |
Electrostatic potential maps (EPMs) provide a visual representation of the charge distribution within a molecule. youtube.com These maps are color-coded to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are prone to nucleophilic attack. For this compound, the EPM would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons. The areas around the hydrogen atoms and, to a lesser extent, the bromine atoms would exhibit positive potential. These maps are valuable for predicting how the molecule will interact with other charged or polar species. researchgate.net
Quantum chemical calculations can be used to predict various spectroscopic properties of this compound. For instance, theoretical calculations can determine the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, the chemical shifts of the ¹H and ¹³C nuclei can be calculated to aid in the interpretation of Nuclear Magnetic Resonance (NMR) spectra. Furthermore, the electronic transitions can be computed to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing insights into the molecule's electronic structure and chromophores.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. These simulations can provide insights into the conformational dynamics and equilibria of molecules like this compound.
The fused ring structure of this compound is largely rigid. However, tautomerism is a key consideration for this molecule. Tautomers are isomers that differ in the position of a proton and a double bond. For 1H-pyrrolo[3,2-c]pyridine systems, the proton on the pyrrole nitrogen can potentially migrate to the nitrogen of the pyridine ring, resulting in different tautomeric forms. researchgate.net Computational studies can be employed to calculate the relative energies of these tautomers, thereby predicting their relative stabilities and the position of the tautomeric equilibrium. The stability of different tautomers can be influenced by the surrounding environment, such as the solvent.
| Tautomer | Description |
| 1H-pyrrolo[3,2-c]pyridine | The proton is attached to the nitrogen atom of the pyrrole ring. |
| 5H-pyrrolo[3,2-c]pyridine | The proton has migrated to the nitrogen atom of the pyridine ring. |
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent environment can profoundly impact the molecular conformation, electronic structure, and subsequent reactivity of heterocyclic compounds like this compound. Theoretical studies on the analogous 7-azaindole (B17877) have demonstrated that solvent molecules can alter reaction mechanisms. For instance, the excited-state tautomerization of 7-azaindole has been shown computationally to proceed through different proton transfer mechanisms depending on the phase (gas vs. liquid) and the specific solvent interactions. nih.gov
Computational models such as the Implicit-Explicit Solvation Model (IESM) and continuum models like the Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEFPCM), are employed to simulate these effects. nih.gov These models account for both bulk solvent properties and specific solute-solvent interactions, such as hydrogen bonding.
For this compound, the polarity of the solvent would influence the stability of its ground and transition states. The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring are key sites for hydrogen bonding interactions. In protic solvents like methanol (B129727) or water, these interactions can alter the electron density distribution across the molecule, potentially influencing its reactivity in, for example, substitution or cross-coupling reactions. The calculated dipole moment in different solvents can provide insights into how the molecule's polarity changes, which in turn affects its solubility and interaction with other polar molecules. nih.gov
Table 1: Theoretical Models Used to Study Solvent Effects on Azaindoles
| Computational Method | Purpose | Example Application | Reference |
|---|---|---|---|
| IEFPCM (Integral Equation Formalism Polarizable Continuum Model) | To include bulk solvent effects in excited and ground-state calculations. | Studying excited-state tautomerization of 7-azaindole. | nih.gov |
| SM8 (Solvation Model 8) | To include bulk solvent effects in ground-state calculations. | Studying excited-state tautomerization of 7-azaindole. | nih.gov |
| Quantum Mechanical/Molecular Mechanics (QM/MM) | To model specific solute-solvent interactions (e.g., hydrogen bonds) explicitly while treating the bulk solvent with a continuum model. | Investigating solvent-mediated proton transfer reactions. | nih.gov |
Mechanistic Studies of Reactions Involving this compound
Density Functional Theory (DFT) is a primary computational tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify stationary points, including reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along a reaction coordinate and its characterization is essential for understanding reaction kinetics. This is typically confirmed by frequency calculations, where a transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For reactions involving the this compound scaffold, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), DFT calculations can be used to:
Determine the structures of reactants, intermediates, transition states, and products.
Elucidate the step-by-step mechanism, for instance, oxidative addition, transmetalation, and reductive elimination in a Suzuki coupling.
Analyze the bonding changes that occur throughout the reaction pathway.
Studies on the synthesis of various azaindoles have proposed mechanisms involving key steps like enamine formation followed by Heck reactions or π-allyl complex formation. nih.gov Computational characterization of the transition states for these steps would provide detailed geometric information (bond lengths and angles) and confirm the proposed sequence of events.
Once the reaction pathway and its stationary points are identified, their relative energies can be calculated to construct an energy profile. This profile visually represents the thermodynamics and kinetics of the reaction, with the height of the energy barriers (activation energies) corresponding to the energy difference between reactants and transition states.
A computational study on the CuI/DMAP-catalyzed N-alkynylation of 7-azaindole provides a relevant example. researchgate.net The energy profile for this reaction was calculated, showing the relative electronic energies (in kcal/mol) for each species involved, from the starting materials to the final alkynylated product. researchgate.net Such a profile for a derivatization of this compound would reveal the rate-determining step of the reaction and provide a theoretical basis for optimizing reaction conditions, such as temperature or catalyst choice.
Table 2: Example of Calculated Energy Profile Data for Azaindole Derivatization
| Reaction Step | Species | Relative Electronic Energy (kcal/mol) | Reference |
|---|---|---|---|
| Reactants | 7-azaindole + Reagents | 0.0 | researchgate.net |
| Intermediate 1 | Complex A | +5.2 | researchgate.net |
| Transition State 1 | TS1 | +15.8 | researchgate.net |
| Intermediate 2 | Complex B | -2.5 | researchgate.net |
| Transition State 2 | TS2 | +12.1 | researchgate.net |
| Products | N-alkynylated 7-azaindole | -20.7 | researchgate.net |
Note: Data is hypothetical, based on the description of an energy profile for N-alkynylation of 7-azaindole.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling aims to correlate a molecule's structural or electronic features with its chemical reactivity. For a series of substituted azaindoles, computational descriptors can be calculated and correlated with experimentally observed reaction rates or yields.
Key computational descriptors for this compound would include:
Atomic Charges: Calculated using methods like Natural Bond Orbital (NBO) analysis to identify the most nucleophilic or electrophilic sites. The bromine atoms are expected to withdraw electron density, affecting the reactivity of the pyrrole and pyridine rings.
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively. These are crucial for predicting reactivity in pericyclic reactions or with electrophiles/nucleophiles.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting regions prone to electrostatic interactions.
By systematically modifying the scaffold (e.g., replacing bromine with other halogens or functional groups) and calculating these descriptors, a quantitative model can be built to predict reactivity. This approach is analogous to the structure-activity relationship (SAR) studies common in medicinal chemistry, where the goal is to correlate structure with biological activity. nih.govnih.gov
Ligand-Target Interaction Modeling (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting binding affinity and mode. The azaindole scaffold is recognized as a "privileged structure" that can interact with the hinge regions of kinases through hydrogen bonding. researchgate.net
For this compound, docking studies could be performed to investigate its potential as an inhibitor of various protein targets. The process involves:
Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
Defining the binding site or active site of the protein.
Using a docking algorithm (e.g., AutoDock, GOLD, Glide) to place the ligand in the binding site in various conformations and orientations.
Scoring the resulting poses based on a scoring function that estimates the binding free energy. The score typically accounts for hydrogen bonds, van der Waals interactions, and electrostatic interactions.
Docking studies of various azaindole derivatives have successfully predicted their binding modes. For example, a 7-azaindole derivative was docked into the adenosine-binding pocket of the DDX3 helicase, showing key interactions with Tyr200 and Arg202 residues and achieving a good docking score of -7.99 kcal/mol. nih.gov Similarly, docking has been used to rationalize the activity of azaindoles as inhibitors of PARP and the SARS-CoV-2 spike protein. ijper.orgnih.gov The bromine atoms on this compound could form halogen bonds or engage in hydrophobic interactions within a binding pocket, potentially enhancing binding affinity.
Advanced Spectroscopic Characterization and Elucidation of Complex Interactions
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy serves as a cornerstone for the complete structural assignment of 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine in solution and the solid state.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for establishing the precise atomic connectivity. For this compound, with its distinct proton and carbon environments, a suite of 2D NMR experiments would be employed for full structural elucidation.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For the 1H-pyrrolo[3,2-c]pyridine core, a cross-peak would be expected between the protons on the pyrrole (B145914) ring (H2 and H3, if not substituted), confirming their vicinal relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would allow for the unambiguous assignment of each carbon atom that bears a proton. For the parent scaffold, this would link the signals of H2, H3, H4, and H6 to their corresponding carbon atoms (C2, C3, C4, and C6).
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is crucial for mapping the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For instance, the N-H proton (H1) would show correlations to C2, C3a, and C7a. The proton at H4 would show correlations to C3, C5, and C7a, thereby piecing together the fused ring system and confirming the positions of the quaternary, bromine-substituted carbons (C3 and C7).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. In a derivative with multiple substituents, NOESY can help determine their relative spatial orientation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Note: This table is predictive and based on general principles and data from related structures.
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Expected HMBC Correlations (from Proton) |
|---|---|---|---|
| 1 (N-H) | ~11-12 | - | C2, C3a, C7a |
| 2 | ~7.5 | ~125 | C3, C3a, C7a |
| 3 | - | ~95 | - |
| 3a | - | ~130 | - |
| 4 | ~8.0 | ~140 | C3, C5, C7a |
| 6 | ~7.8 | ~115 | C5, C7, C7a |
| 7 | - | ~110 | - |
| 7a | - | ~145 | - |
Solid-State NMR for Crystalline and Amorphous Forms
Solid-State NMR (ssNMR) spectroscopy is a powerful tool for characterizing materials in their solid form, providing information that is often inaccessible by solution NMR. For this compound, ssNMR could be used to:
Distinguish Polymorphs: Crystalline solids can exist in different packing arrangements known as polymorphs, which can have different physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), is highly sensitive to the local electronic environment and can distinguish between different polymorphic forms.
Characterize Amorphous Content: ssNMR can identify and quantify the presence of amorphous (non-crystalline) material within a bulk sample.
Confirm Connectivity: Advanced ssNMR techniques can confirm atomic connectivity in the solid state. For instance, ¹³C{¹⁴N} Rotational-Echo Saturation-Pulse Double-Resonance (RESPDOR) experiments can function as an "attached nitrogen test". acs.orgnih.goviastate.edu This technique identifies carbon atoms directly bonded to nitrogen, which would definitively confirm the assignments of C3a, C5, and C7a in the pyrrolopyridine core, helping to distinguish it from other potential isomers. acs.orgresearchgate.net
Dynamic NMR for Rotational Barriers and Conformational Exchange
Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation around single bonds. For the parent this compound, which is a rigid aromatic system, significant dynamic processes at accessible temperatures are unlikely.
However, if a bulky substituent were introduced, for example at the N1 position, restricted rotation around the newly formed single bond could occur. By monitoring the NMR spectra at different temperatures (Variable Temperature NMR), one could observe the coalescence of signals as the rate of rotation increases. From this data, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing valuable information about the steric and electronic effects governing the molecule's flexibility.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Product Identification
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₇H₃Br₂N₂), HRMS would detect the molecular ion [M]⁺ and confirm its composition with high confidence. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak:
An [M]⁺ peak (containing two ⁷⁹Br isotopes).
An [M+2]⁺ peak (containing one ⁷⁹Br and one ⁸¹Br), which would be approximately twice the intensity of the [M]⁺ peak.
An [M+4]⁺ peak (containing two ⁸¹Br isotopes), with an intensity similar to the [M]⁺ peak.
This distinctive 1:2:1 isotopic signature is a hallmark of dibrominated compounds and provides immediate evidence of the presence of two bromine atoms in the molecule. researchgate.net
Fragmentation Pathway Analysis
In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions.
A plausible fragmentation pathway for this compound would likely initiate with the loss of one or both bromine atoms, as C-Br bonds are often weaker than C-C or C-N bonds within the aromatic system. docbrown.infodocbrown.info
Table 2: Plausible HRMS Fragmentation Pattern for this compound Note: This table is predictive and based on general fragmentation principles for bromo-heterocyclic compounds.
| m/z (ion) | Proposed Identity | Notes |
|---|---|---|
| 273.87 / 275.87 / 277.87 | [C₇H₃⁷⁹Br₂N₂]⁺ / [C₇H₃⁷⁹Br⁸¹BrN₂]⁺ / [C₇H₃⁸¹Br₂N₂]⁺ | Molecular ion cluster (M, M+2, M+4) with characteristic 1:2:1 intensity ratio. |
| 194.94 / 196.94 | [M - Br]⁺ | Loss of a bromine radical. This fragment will still show a 1:1 isotopic pattern for the remaining bromine. |
| 116.02 | [M - 2Br]⁺ | Loss of both bromine radicals. This ion represents the pyrrolo[3,2-c]pyridine core. |
| 89.02 | [C₆H₃N]⁺ or [C₅HN₂]⁺ | Further fragmentation of the core, likely through loss of HCN or C₂H₂. |
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide a precise map of atomic positions, yielding:
Unambiguous Connectivity: Absolute confirmation of the fused pyrrole and pyridine (B92270) rings and the positions of the two bromine atoms.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insights into the electronic nature of the heterocyclic system (e.g., degree of aromaticity, effects of bromine substitution).
Molecular Planarity: Quantification of the planarity of the bicyclic system.
Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice. This would reveal any hydrogen bonding (e.g., N-H···N interactions between molecules), π-π stacking interactions between the aromatic rings, or potential halogen bonding involving the bromine atoms. researchgate.net
While the crystal structure for the title compound is not reported, structures of related pyrrolopyridazine derivatives have shown planar conformations with significant π-π stacking, which would also be anticipated for this compound. researchgate.netscispace.com Such structural data is invaluable for understanding the material's properties and for rational drug design or materials science applications. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
In-situ Monitoring of Reaction Progress
The real-time, in-situ monitoring of chemical reactions is a powerful tool for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. For complex heterocyclic systems such as this compound, where multiple reaction pathways and potential side-products exist, in-situ spectroscopic techniques offer invaluable insights that are often unattainable through traditional offline analysis. While specific studies on the in-situ monitoring of reactions involving this compound are not extensively documented in publicly available literature, the principles and methodologies established for analogous brominated heterocyclic compounds are directly applicable. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry can be employed to track the consumption of reactants, the formation of products, and the appearance and disappearance of key intermediates in real-time.
For instance, in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, which are common transformations for dihalogenated heterocycles, in-situ monitoring can provide critical data. The progress of such reactions can be followed by observing changes in the vibrational modes of the pyrrolopyridine core, the C-Br bonds, and the newly forming C-C or C-N bonds.
A hypothetical application of in-situ monitoring for a sequential Suzuki-Miyaura cross-coupling reaction on this compound is presented below. In this scenario, the reaction is monitored to understand the selective substitution at the C7 and C3 positions.
| Time (minutes) | Reactant Concentration (Normalized) | Mono-arylated Intermediate (C7) Concentration (Normalized) | Di-arylated Product (C3, C7) Concentration (Normalized) |
| 0 | 1.00 | 0.00 | 0.00 |
| 15 | 0.75 | 0.24 | 0.01 |
| 30 | 0.52 | 0.45 | 0.03 |
| 60 | 0.20 | 0.70 | 0.10 |
| 90 | 0.05 | 0.55 | 0.40 |
| 120 | <0.01 | 0.20 | 0.79 |
| 180 | <0.01 | 0.02 | 0.98 |
Detailed Research Findings from Analogous Systems:
Studies on similar heterocyclic systems have demonstrated the utility of various in-situ techniques. For example, in-situ Raman spectroscopy has been successfully used to monitor the progress of microwave-promoted Suzuki reactions in real-time. figshare.comnih.gov This technique allows for the observation of reaction completion and can provide insights into competing reactions, such as deboronation of the boronic acid. figshare.com
Furthermore, real-time monitoring of Buchwald-Hartwig amination reactions has been achieved using triple quadrupole mass spectrometry. rsc.orguvic.caresearchgate.netchemrxiv.org This powerful method allows for the examination of individual steps in the catalytic cycle even at very low catalyst loadings, providing a detailed understanding of the reaction mechanism under realistic conditions. rsc.orguvic.caresearchgate.netchemrxiv.org
In-situ FTIR spectroscopy is another valuable tool, particularly for monitoring the formation of intermediates. For example, it has been used to study the formation of arene diazonium salts and their subsequent use in Heck-Matsuda reactions, allowing for the optimization of reaction parameters and tracking of reactant, product, and intermediate concentrations without the need for offline sampling. nih.govmdpi.com
Benchtop NMR spectroscopy has also emerged as a convenient method for monitoring reactions like Suzuki couplings. azom.com Its quantitative nature and excellent structural elucidation capabilities allow for the direct analysis of reaction mixtures to determine the ratio of starting materials to products over time. azom.com
The application of these well-established in-situ monitoring techniques to reactions involving this compound would undoubtedly lead to a deeper understanding of its reactivity and facilitate the development of more efficient and selective synthetic methodologies.
Biological and Pharmacological Investigations of 3,7 Dibromo 1h Pyrrolo 3,2 C Pyridine Derivatives Mechanistic and in Vitro Focus
Molecular Target Identification and Validation Strategies
The identification of specific molecular targets is a critical step in understanding the therapeutic potential of any new class of compounds. For derivatives of 1H-pyrrolo[3,2-c]pyridine, in vitro studies have successfully identified interactions with key proteins involved in cellular signaling and division.
Enzyme Inhibition/Activation Studies (In Vitro)
A significant area of investigation for 1H-pyrrolo[3,2-c]pyridine derivatives has been their activity as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
One study focused on a series of eighteen diarylamide and diarylurea derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold as inhibitors of FMS kinase (also known as CSF-1R). nih.gov FMS kinase is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages and is over-expressed in various cancers. nih.gov The inhibitory activity of these compounds was assessed through in vitro kinase assays, with several derivatives demonstrating potent inhibition of FMS kinase. The half-maximal inhibitory concentration (IC50) values for the most potent compounds were in the nanomolar range. nih.govnih.gov
For instance, compound 1r was identified as a particularly potent inhibitor with an IC50 of 30 nM, which was 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM). nih.gov Another promising derivative, 1e , also showed significant activity with an IC50 of 60 nM. nih.govnih.gov These findings highlight the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold in the design of novel and effective FMS kinase inhibitors.
| Compound | IC50 (nM) |
|---|---|
| 1r | 30 |
| 1e | 60 |
| KIST101029 (Lead Compound) | 96 |
Receptor Binding Affinity and Selectivity Profiling (In Vitro)
While extensive receptor binding affinity studies for 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine derivatives are not widely reported in the reviewed literature, selectivity profiling against a panel of related enzymes has been conducted. This is crucial for determining the specificity of the compounds and predicting potential off-target effects.
The potent FMS kinase inhibitor, compound 1r , was tested against a panel of 40 different kinases to assess its selectivity. nih.gov At a concentration of 1 µM, compound 1r demonstrated 81% inhibition of FMS kinase. nih.gov Its inhibitory activity against other kinases was significantly lower; for example, it inhibited FLT3 (D835Y) and c-MET by 42% and 40%, respectively. nih.gov This indicates that compound 1r is more than 33 times more selective for FMS kinase over these other kinases, a desirable characteristic for a targeted therapeutic agent. nih.gov This selectivity is important for minimizing potential side effects that could arise from inhibiting multiple kinases.
Elucidation of Molecular Mechanisms of Action (In Vitro and Cell-Based Assays)
Beyond identifying molecular targets, it is essential to understand the downstream cellular consequences of compound activity. In vitro and cell-based assays have been instrumental in elucidating the molecular mechanisms of action for 1H-pyrrolo[3,2-c]pyridine derivatives.
Modulation of Cellular Pathways (e.g., Cell Cycle, Apoptosis)
A series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as inhibitors of tubulin polymerization, mimicking the action of colchicine (B1669291). nih.govsemanticscholar.org The antiproliferative activity of these compounds was evaluated against several human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.govsemanticscholar.org
The most potent compound from this series, 10t , which features an indolyl B-ring, exhibited IC50 values ranging from 0.12 to 0.21 µM across these cell lines. nih.gov Further mechanistic studies revealed that these compounds exert their anticancer effects by modulating key cellular pathways. Cell cycle analysis demonstrated that compound 10t caused a significant arrest of HeLa cells in the G2/M phase of the cell cycle in a dose-dependent manner. nih.govsemanticscholar.org At concentrations corresponding to its IC50, 2x IC50, and 3x IC50, the percentage of cells in the G2/M phase increased to 9.6%, 40.6%, and 67.3%, respectively, compared to 3.8% in the control group. semanticscholar.org
This cell cycle arrest is a common consequence of microtubule disruption and often leads to the induction of apoptosis (programmed cell death). Indeed, further experiments confirmed that compound 10t induced apoptosis in HeLa cells. nih.govtandfonline.com
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Cancer | 0.21 |
The FMS kinase inhibitor 1r also demonstrated potent antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. nih.govnih.gov Furthermore, this compound showed selectivity for cancer cells over normal fibroblasts. nih.gov In a cell-based assay using bone marrow-derived macrophages (BMDM), compound 1r inhibited CSF-1-induced growth with an IC50 of 84 nM, further confirming its mechanism of action through FMS kinase inhibition. nih.gov
Interaction with Biomolecules (e.g., DNA, RNA, Proteins)
The primary biomolecular interaction identified for one class of 1H-pyrrolo[3,2-c]pyridine derivatives is with tubulin, the protein subunit of microtubules. nih.govtandfonline.com Microtubules are essential components of the cytoskeleton and play a critical role in cell division.
In vitro tubulin polymerization assays showed that compound 10t potently inhibited the polymerization of tubulin at concentrations of 3 µM and 5 µM. nih.govtandfonline.com Immunofluorescence staining in HeLa cells confirmed that at a concentration of 0.12 µM, compound 10t remarkably disrupted the cellular microtubule network. nih.gov Molecular modeling studies suggest that compound 10t binds to the colchicine-binding site on tubulin, forming hydrogen bonds with key amino acid residues such as Thrα179 and Asnβ349. nih.govtandfonline.com By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to the observed G2/M cell cycle arrest and subsequent apoptosis.
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For 1H-pyrrolo[3,2-c]pyridine derivatives, SAR has been explored for both FMS kinase inhibition and antitubulin activity.
For the FMS kinase inhibitors, the nature of the substituents on the diarylamide/diarylurea moieties attached to the 1H-pyrrolo[3,2-c]pyridine core was found to be critical for activity. The specific substitutions that led to the high potency of compounds like 1r and 1e were not detailed in the provided search results, but the significant differences in IC50 values across the eighteen tested compounds underscore the importance of these structural variations. nih.gov
In the series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine tubulin polymerization inhibitors, a clear SAR was established. nih.govsemanticscholar.org The nature of the aryl group at the 6-position of the pyrrolo[3,2-c]pyridine ring (the "B-ring") had a significant impact on antiproliferative activity.
Electron-donating groups (EDGs) on the para-position of the B-ring, such as methyl (in compound 10d ) and methoxy (B1213986) (in compound 10h ), led to an increase in activity compared to the unsubstituted phenyl ring. nih.gov
Conversely, electron-withdrawing groups (EWGs) at the para-position, such as fluoro (in compound 10l ), chloro (in compound 10m ), and nitro (in compound 10n ), resulted in decreased antiproliferative activity. nih.gov
The position of EDGs on the B-ring was also important, with the general order of potency being ortho- < meta- < para-substituted. nih.gov
Replacing the phenyl B-ring with other aromatic systems was also explored. The introduction of a naphthyl, thienyl, or furanyl group generally resulted in moderate to weak activity. nih.gov
The most potent compound, 10t , featured an indolyl group as the B-ring, indicating that this larger, electron-rich heterocyclic system is highly favorable for activity. nih.gov
These SAR findings provide a valuable roadmap for the future design and optimization of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents.
Impact of Bromine Substituents on Biological Activity
The introduction of halogen atoms, particularly bromine, into a pharmacologically active scaffold can significantly modulate its biological properties, including potency, selectivity, and metabolic stability. However, the precise impact of the bromine substituents at the 3 and 7 positions of the 1H-pyrrolo[3,2-c]pyridine core is not extensively detailed in dedicated structure-activity relationship (SAR) studies for this specific dibrominated compound.
General SAR analyses on broader classes of pyridine (B92270) derivatives have yielded conflicting observations regarding halogenation. One review concluded that pyridine derivatives featuring halogen atoms tend to exhibit lower antiproliferative activity compared to those with other functional groups like methoxy (-OCH3) or hydroxyl (-OH) groups. mdpi.comresearchgate.netnih.gov In contrast, another study focusing on halogenated pyrrolopyrimidines, a related heterocyclic system, found that the presence of a bromo or iodo substituent was essential for potent activity against Staphylococcus aureus. mdpi.com
Rational Design of Derivatives for Enhanced Activity or Selectivity (Lead Generation)
The 1H-pyrrolo[3,2-c]pyridine scaffold has served as a foundation for the rational design of potent and selective inhibitors of various biological targets, primarily in the field of oncology.
FMS Kinase Inhibitors: One area of focus has been the development of inhibitors for the Colony-Stimulating Factor-1 Receptor (CSF-1R), or FMS kinase. nih.gov FMS kinase is over-expressed in several cancer types, including breast, ovarian, and prostate cancer. nih.gov Researchers have designed and synthesized series of diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine as FMS kinase inhibitors. nih.govnih.gov By modifying substituents on the core scaffold, potent compounds were identified. For instance, compound 1r , a diarylamide derivative, emerged as a highly potent FMS kinase inhibitor with an IC50 value of 30 nM. nih.govnih.gov This compound was also found to be highly selective for FMS kinase when tested against a panel of 40 other kinases. nih.govnih.gov
Colchicine-Binding Site Inhibitors: Another successful application of rational design involves creating tubulin polymerization inhibitors that bind to the colchicine site. Tubulin is a critical component of the cytoskeleton, and its disruption leads to cell cycle arrest and apoptosis, making it an attractive target for anticancer drugs. semanticscholar.orgnih.gov Scientists have utilized a "configuration-constrained" strategy, replacing the flexible cis-olefin bond of natural products like Combretastatin A-4 (CA-4) with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold. semanticscholar.orgnih.gov This approach led to the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. In this series, the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine served as a key building block for introducing various aryl groups at the 6-position via Suzuki cross-coupling reactions. semanticscholar.org This rational design strategy produced highly potent antiproliferative agents, such as compound 10t , which exhibited IC50 values in the nanomolar range against several cancer cell lines. semanticscholar.orgnih.gov
Cellular Uptake and Subcellular Localization Studies (In Vitro Cellular Models)
Antimicrobial and Antifungal Activity Assessment (In Vitro)
While the primary focus of research on the 1H-pyrrolo[3,2-c]pyridine scaffold has been on anticancer applications, some studies have explored its potential as an antimicrobial agent. A series of novel pyrrolo[3,2-c]pyridine Mannich bases were synthesized and evaluated for their in vitro antimicrobial activities. nih.gov
Several of these derivatives demonstrated notable antibacterial activity against a panel of Gram-positive bacteria, including Staphylococcus aureus, Bacillus flexus, Clostridium sporogenes, and Streptococcus mutans. nih.gov Furthermore, select compounds from this series exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv, with one derivative showing an excellent minimum inhibitory concentration (MIC) of less than 0.78 µg/mL and low cytotoxicity against a human embryonic kidney cell line (HEK-293T). nih.gov
In studies of related isomers, 7-azaindole (B17877) derivatives have shown promising antifungal activity, particularly against yeasts. The most significant activity was observed against Cryptococcus neoformans, with MIC values as low as 3.9 µg/mL. nih.gov However, the specific compound this compound has not been explicitly tested in these antimicrobial or antifungal screens.
Antiproliferative Activity against Cancer Cell Lines (In Vitro)
The most thoroughly investigated biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is their antiproliferative effect against various human cancer cell lines. These compounds have demonstrated potent cytotoxicity, often with IC50 values in the low micromolar to nanomolar range.
As FMS Kinase Inhibitors: A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their antiproliferative effects. Compound 1r was tested against a panel of thirteen cancer cell lines and showed potent activity across ovarian, prostate, and breast cancer types, with IC50 values ranging from 0.15 µM to 1.78 µM. nih.govnih.govresearchgate.net A key finding was the compound's selectivity for cancer cells over normal human fibroblasts. nih.govnih.govresearchgate.net
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ovarian | A2780 | 0.15 | nih.gov |
| SK-OV-3 | 0.18 | nih.gov | |
| OVCAR-3 | 0.18 | nih.gov | |
| OVCAR-4 | 0.21 | nih.gov | |
| OVCAR-5 | 0.19 | nih.gov | |
| OVCAR-8 | 0.22 | nih.gov | |
| Prostate | PC-3 | 0.24 | nih.gov |
| DU-145 | 0.21 | nih.gov | |
| Breast | MCF-7 | 1.78 | nih.gov |
| MDA-MB-231 | 0.43 | nih.gov | |
| MDA-MB-468 | 0.45 | nih.gov | |
| HS 578T | 0.42 | nih.gov | |
| BT-549 | 0.48 | nih.gov |
As Colchicine-Binding Site Inhibitors: Derivatives designed to act as tubulin polymerization inhibitors also showed excellent antiproliferative activity. A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were tested against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines. semanticscholar.orgnih.gov Compound 10t , which features an indolyl group as the B-ring, was identified as the most potent compound in the series. semanticscholar.orgnih.gov Further mechanistic studies confirmed that compound 10t inhibited tubulin polymerization, disrupted microtubule dynamics, and caused G2/M phase cell cycle arrest and apoptosis in HeLa cells. semanticscholar.orgnih.gov
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | 0.12 | semanticscholar.orgnih.gov |
| SGC-7901 | Gastric Cancer | 0.15 | semanticscholar.orgnih.gov |
| MCF-7 | Breast Cancer | 0.21 | semanticscholar.orgnih.gov |
Applications of 3,7 Dibromo 1h Pyrrolo 3,2 C Pyridine in Materials Science and Catalysis
Precursor in Organic Electronic and Optoelectronic Materials
The rigid, planar structure and electron-rich nature of the 1H-pyrrolo[3,2-c]pyridine scaffold make it an attractive component for organic electronic and optoelectronic materials. The dibromo substitution provides crucial handles for synthetic chemists to build larger, more complex architectures through various cross-coupling reactions.
Synthesis of π-Conjugated Polymers and Small Molecules
3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is an ideal monomer for the synthesis of π-conjugated polymers and small molecules. The bromine atoms at the 3- and 7-positions can readily participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a variety of aryl, heteroaryl, or acetylenic groups. This versatility enables the fine-tuning of the electronic and photophysical properties of the resulting materials.
For instance, in studies on related bromo-pyrrolopyridine derivatives, the bromine atom has been effectively utilized for Suzuki cross-coupling reactions to synthesize a series of 6-aryl-1H-pyrrolo[3,2-c]pyridines. semanticscholar.orgnih.gov This demonstrates the feasibility of using the bromine atoms on the 3,7-dibromo analogue as points of polymerization or extension to create larger conjugated systems. The resulting polymers and small molecules are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Table 1: Representative Suzuki Cross-Coupling Reaction with a Bromo-pyrrolo[3,2-c]pyridine Derivative
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Substituted phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane (B91453)/H₂O | 125 | 32-94 | nih.gov |
Development of Fluorescent Probes and Dyes
The 1H-pyrrolo[3,2-c]pyridine core, also known as 6-azaindole, is inherently fluorescent. This property, combined with the ability to functionalize the molecule at the bromine positions, makes this compound a promising platform for the development of novel fluorescent probes and dyes. By attaching specific recognition moieties to the pyrrolopyridine scaffold, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte.
The functionalization at the 3- and 7-positions can be used to modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to dyes with a wide range of emission colors and solvatochromic properties. This tunability is highly desirable for applications in bioimaging and sensing.
Ligand in Homogeneous and Heterogeneous Catalysis
The presence of both a pyridine (B92270) and a pyrrole (B145914) ring in the 1H-pyrrolo[3,2-c]pyridine structure provides multiple nitrogen-based coordination sites, making it an interesting candidate for use as a ligand in catalysis.
Chelation Properties and Metal Complex Formation
This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the deprotonated nitrogen of the pyrrole ring. This forms a stable five-membered chelating ring. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be influenced by the bromo-substituents.
The formation of such metal complexes is a critical first step in the development of new catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific coordination chemistry will depend on the metal center, its oxidation state, and the reaction conditions.
Application in Asymmetric Catalysis (for chiral derivatives)
While this compound itself is achiral, it can be derivatized to introduce chirality. This can be achieved by attaching chiral substituents to the pyrrole nitrogen or by synthesizing derivatives where the substitution pattern creates atropisomerism. These chiral derivatives can then be used as ligands in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively.
The development of chiral pyridine-containing ligands is a major area of research in asymmetric catalysis. The rigid backbone of the pyrrolo[3,2-c]pyridine scaffold is advantageous for creating a well-defined chiral environment around a metal center, which is essential for achieving high enantioselectivity in catalytic reactions.
Chemical Probes and Sensors for Specific Analytes
Building on its fluorescent properties, functionalized derivatives of this compound can be designed as highly selective and sensitive chemical probes. The two bromine atoms offer orthogonal handles for the introduction of a receptor unit for a specific analyte and a signaling unit, or for tuning the photophysical properties of the core fluorophore.
For example, the introduction of a receptor that can selectively bind to a particular metal ion, anion, or biologically relevant molecule could lead to a "turn-on" or "turn-off" fluorescent response upon binding. This would enable the detection and quantification of the analyte in various media, including biological systems. The versatility of the dibrominated scaffold allows for a modular approach to sensor design, facilitating the creation of a diverse library of probes for a wide range of target analytes.
Self-Assembly Processes and Supramolecular Chemistry
The molecular structure of this compound is conducive to forming ordered assemblies through a variety of non-covalent interactions. These interactions, including hydrogen bonding, halogen bonding, and π-π stacking, can act cooperatively to direct the molecule into predictable supramolecular structures. The interplay of these forces is crucial in the field of crystal engineering, where the goal is to design solids with specific physical and chemical properties.
Hydrogen Bonding: The pyrrole N-H group is a classic hydrogen bond donor, while the pyridine nitrogen atom is a competent hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of robust and directional N-H···N hydrogen bonds. In analogous azaindole systems, such interactions are known to result in the formation of centrosymmetric dimers or one-dimensional chains. For instance, in the crystal structure of 5-bromo-7-azaindole, molecules form centrosymmetric dimers linked by dual N-H···N hydrogen bonds between the pyrrole and pyridine rings. chemicalbook.com This strong and predictable interaction is a powerful tool for organizing molecules in the solid state.
Halogen Bonding: The bromine substituents at the 3- and 7-positions introduce the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the pyridine nitrogen of another molecule. The strength and directionality of halogen bonds make them valuable in crystal engineering. Computational studies on various nitrogen-bearing heterocycles have highlighted that the scaffold to which the halogen is attached significantly influences the strength of the halogen bond. In the case of this compound, Br···N halogen bonds could compete with or complement the primary hydrogen bonding motifs, potentially leading to more complex and higher-dimensional supramolecular networks.
Future Directions and Emerging Research Avenues for 3,7 Dibromo 1h Pyrrolo 3,2 C Pyridine
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine and its derivatives will likely focus on improving efficiency, sustainability, and regioselectivity. Current synthetic routes for azaindoles can be lengthy and often rely on harsh reagents. Emerging research points towards several key areas of development:
Biocatalytic Halogenation : A significant leap towards sustainability would be the use of enzymatic processes. Halogenase enzymes, such as RebH variants, have demonstrated the ability to selectively halogenate indole (B1671886) and azaindole scaffolds under environmentally benign conditions. nih.govfrontiersin.orgresearchgate.net Future work could involve engineering a halogenase to perform a one-step, highly regioselective dibromination of the 1H-pyrrolo[3,2-c]pyridine core, eliminating the need for traditional, less eco-friendly brominating agents.
Catalyst-Free Reactions : The development of catalyst-free, multicomponent reactions offers a streamlined approach to constructing complex heterocyclic systems. acs.orgresearchgate.net Research could focus on designing a convergent synthesis where the dibrominated pyrrolopyridine ring is assembled in a single, atom-economical step from simple precursors, potentially under solvent-free or aqueous conditions.
Flow Chemistry : Continuous flow synthesis provides enhanced control over reaction parameters, improves safety, and allows for easier scalability. Applying flow chemistry to the synthesis and halogenation of the 1H-pyrrolo[3,2-c]pyridine scaffold could lead to higher yields, reduced reaction times, and minimized waste generation compared to traditional batch processing.
| Methodology | Potential Advantages | Research Goal for this compound |
| Biocatalysis | High selectivity, mild conditions, reduced environmental impact. nih.gov | Engineer a halogenase for direct, one-step dibromination. |
| Catalyst-Free Synthesis | Atom economy, simplified procedures, reduced metal waste. acs.org | Design a multicomponent reaction for convergent scaffold assembly. |
| Flow Chemistry | Improved safety, scalability, process control, and efficiency. | Develop a continuous flow process for synthesis and functionalization. |
Exploration of Unconventional Reactivity Patterns
The two bromine atoms on the this compound scaffold are electronically and sterically distinct, offering opportunities for selective and sequential functionalization. Future research will likely move beyond standard cross-coupling reactions to explore more novel transformations.
Regioselective Functionalization : A primary focus will be to establish protocols for the selective reaction at either the C3 or C7 position. This differential reactivity could be exploited through carefully chosen catalysts, ligands, and reaction conditions in cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This would enable the programmed construction of complex molecules with diverse substituents at specific locations.
C-H Activation : Modern synthetic chemistry increasingly utilizes direct C-H activation to forge new bonds, avoiding the need for pre-functionalized starting materials. scirp.org Future studies could target the remaining C-H bonds on the pyrrolopyridine core for late-stage functionalization. This would provide a powerful tool for rapidly creating libraries of derivatives from the dibromo scaffold, modifying positions that are otherwise difficult to access.
N-H Functionalization and N-Oxide Chemistry : The reactivity of the pyrrole (B145914) N-H bond offers another handle for modification. Beyond simple alkylation or acylation, research into more complex N-arylations or the use of the N-H as a directing group for C-H activation is a promising avenue. Furthermore, the chemistry of the corresponding pyridine (B92270) N-oxide can be explored to modulate the electronic properties of the ring system and enable unique functionalization patterns on the pyridine ring. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. nih.gov For this compound, these computational tools offer immense potential.
De Novo Design : Generative AI models can design novel derivatives of the dibromo scaffold with optimized properties. nih.gov By training these models on known bioactive molecules or materials with desired characteristics, algorithms can propose new structures that are predicted to have high activity, selectivity, or specific physical properties. This AI-driven approach can explore a vast chemical space more efficiently than traditional methods.
Property Prediction : ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity, toxicity, and physicochemical properties of virtual libraries of compounds derived from the 3,7-dibromo core. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Retrosynthesis Planning : AI tools are being developed to predict synthetic routes for complex molecules. Applying these tools to derivatives of this compound could help chemists devise the most efficient and viable synthetic pathways, overcoming potential synthetic challenges before entering the lab.
| AI/ML Application | Objective | Expected Outcome |
| Generative Models | Design novel derivatives with desired properties. | Identification of new, high-potential molecular structures for synthesis. nih.gov |
| QSAR/Property Prediction | Prioritize synthetic targets from virtual libraries. | Increased efficiency and success rate in discovering active compounds. |
| Retrosynthesis AI | Predict optimal synthetic routes. | Faster and more efficient synthesis of complex target molecules. |
Advanced Analytical Techniques for Real-Time Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for optimizing synthetic methods and controlling product outcomes. The application of advanced analytical techniques will be key to unraveling the intricacies of reactions involving this compound.
In-Situ Spectroscopy : Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy allow for the real-time monitoring of reactions. These methods can identify transient intermediates and provide kinetic data, offering a detailed picture of the reaction pathway. This is particularly valuable for optimizing regioselective functionalization reactions.
Computational Modeling : Quantum mechanics (QM) and hybrid QM/Molecular Mechanics (MM) methods can be used to model reaction pathways and transition states. researchgate.net These computational studies can elucidate the roles of catalysts and reagents, explain observed regioselectivity, and predict the reactivity of different sites on the molecule, guiding experimental design.
Advanced Mass Spectrometry : Techniques like Reaction Monitoring Mass Spectrometry can provide rapid, high-sensitivity analysis of reaction progress. By coupling this with liquid chromatography, researchers can track the formation of products and byproducts with high precision, aiding in the rapid optimization of reaction conditions.
Multidisciplinary Research Collaborations in Chemical Biology and Materials Science
The unique structure of this compound makes it an ideal starting point for creating molecules with applications in diverse fields. Future progress will heavily rely on collaborations between chemists, biologists, and materials scientists.
Chemical Biology : The pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" found in many kinase inhibitors and other bioactive molecules. nih.govnih.gov The dibromo compound serves as a powerful platform for synthesizing focused libraries of derivatives for screening against various biological targets, such as kinases, G-protein coupled receptors, and other enzymes. semanticscholar.orgnih.gov Collaborations with biologists will be essential to evaluate these compounds and develop them into potential molecular probes or therapeutic leads for diseases like cancer and inflammatory disorders. mdpi.com
Materials Science : The extended π-system and the potential for extensive functionalization make pyrrolopyridine derivatives interesting candidates for organic electronic materials. By using the dibromo scaffold to synthesize conjugated polymers or small molecules, collaborations with materials scientists could lead to the development of new materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), or sensors. researchgate.net The bromine atoms provide convenient handles for polymerization reactions or for tuning the electronic properties of the final material.
Q & A
Q. What are the standard synthetic routes for preparing 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine, and how are reaction conditions optimized?
The synthesis typically involves bromination of a pyrrolopyridine precursor. For example, bromination using reagents like or (N-bromosuccinimide) under controlled temperatures (e.g., 80–120°C) in solvents such as DMF or THF. Key steps include:
- Regioselective bromination at the 3- and 7-positions, often requiring stoichiometric control to avoid over-bromination .
- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization. Optimization focuses on yield improvement (e.g., 40–70%) by adjusting catalyst loading (e.g., for coupling steps) and reaction time .
Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Bromination | 60% | |
| 2 | Protecting group addition | 88% | |
| 3 | Functionalization | 20–59% |
Q. How is this compound characterized structurally, and what analytical methods are critical?
Structural confirmation relies on:
- and to identify substituent positions (e.g., aromatic protons at δ 7.0–8.5 ppm) .
- HRMS for molecular ion validation (e.g., [M+H] with <2 ppm error) .
- X-ray crystallography (if crystalline) to resolve regiochemistry . Discrepancies in coupling constants (e.g., ) may indicate conformational flexibility .
Advanced Research Questions
Q. What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?
Challenges include steric hindrance from bromine atoms and competing side reactions. Solutions:
- Catalyst screening : Use with bulky ligands (e.g., SPhos) to enhance turnover .
- Solvent optimization : Mixed toluene/EtOH systems improve solubility of boronic acids .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 150°C) and boosts yields by 15–20% . Case Study : A 4-chlorofuro[3,2-c]pyridine coupling with phenylboronic acid achieved 59% yield using , vs. 20% with unoptimized conditions .
Q. How does this compound serve as a scaffold for kinase inhibitors, and what SAR insights exist?
The compound’s planar structure allows binding to ATP pockets in kinases. Key modifications:
- C-3/C-7 substitution : Bromine atoms enhance hydrophobic interactions with kinase pockets (e.g., MPS1 inhibition with IC = 12 nM ).
- Derivatization : Adding carboxamide or sulfonamide groups improves selectivity (e.g., 100-fold for GluN2B over GluN2A ). SAR Table :
| Derivative | Target Kinase | IC (nM) | Selectivity Notes |
|---|---|---|---|
| 65 (CCT251455) | MPS1 | 12 | Oral bioavailability, tumor xenograft efficacy |
| Compound 9 | GluN2B | 2.0 (ED) | >75% receptor occupancy at 10 mg/kg |
Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density to identify reactive sites:
Q. How are contradictions in reported synthetic yields resolved for analogous pyrrolopyridine systems?
Discrepancies arise from:
- Impurity profiles : Side products (e.g., di-brominated byproducts) skew yields; HPLC-MS monitoring is critical .
- Scale-dependent effects : Milligram-scale reactions may show higher yields than kilogram runs due to heat/mass transfer limitations . Mitigation : Replicate literature protocols with rigorous control of moisture () and oxygen levels .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to map the impact of temperature, catalyst ratio, and solvent on yield .
- Bioactivity Testing : Pair in vitro kinase assays with in vivo PK/PD studies (e.g., HCT116 xenografts) to validate therapeutic potential .
- Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or MestReNova) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
